molecular formula C12H15ClFNO B2824624 {1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol CAS No. 415953-20-7

{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol

Cat. No.: B2824624
CAS No.: 415953-20-7
M. Wt: 243.71
InChI Key: DDXLVLHAEBPOKY-UHFFFAOYSA-N
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Description

{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol is a chemical compound with the molecular formula C₁₂H₁₅ClFNO and a molecular weight of 243.71 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a chlorofluorophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with pyrrolidine in the presence of a base, followed by reduction of the resulting intermediate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiourea. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include the corresponding aldehydes, carboxylic acids, hydrocarbons, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of {1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the phenyl ring can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO/c13-11-4-1-5-12(14)10(11)7-15-6-2-3-9(15)8-16/h1,4-5,9,16H,2-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXLVLHAEBPOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=C(C=CC=C2Cl)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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